Metethoheptazine hydrochloride
CAS No.: 1089-55-0
Cat. No.: VC17134679
Molecular Formula: C17H26ClNO2
Molecular Weight: 311.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1089-55-0 |
|---|---|
| Molecular Formula | C17H26ClNO2 |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C17H25NO2.ClH/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H |
| Standard InChI Key | HZFYHVRRDAFWIB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Formula
Metethoheptazine hydrochloride is a hydrochloride salt of the parent compound Metethoheptazine. Its molecular formula is C₁₇H₂₆ClNO₂, with a molecular weight of 311.8 g/mol . The compound’s structure features a hexahydro-1,3-dimethyl-4-phenylazepine backbone esterified with an ethoxycarbonyl group, with a chloride ion serving as the counterion .
Table 1: Key Chemical Identifiers
Stereochemical Considerations
The compound exhibits a mixed stereochemistry configuration, with two undefined stereocenters in its azepine ring . This stereochemical complexity may influence its pharmacological activity, though detailed studies on enantiomer-specific effects remain limited .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Metethoheptazine hydrochloride involves multi-step organic reactions, typically starting with the formation of a quaternary ammonium intermediate. A documented route includes:
-
Quaternization: Reaction of 1-dimethylamino-3-cyano-3-phenyl-6-bromohexane in nitrobenzene at 100°C yields a methobromide salt (MP 246–247°C) .
-
Thermal Elimination: Heating the methobromide salt in tetralin induces elimination, producing a tertiary amine (BP 119–121°C/0.25 mm Hg) .
-
Esterification: Treatment with sulfuric acid and ethanol converts the nitrile group to an ethoxycarbonyl moiety, yielding the free base Metethoheptazine (BP 122–124°C/0.3 mm Hg) .
-
Salt Formation: Reaction with hydrochloric acid produces the final hydrochloride salt .
Optimization and Purification
Critical steps include recrystallization from ethanol-water mixtures and chromatography to achieve >98% purity . Industrial-scale production faces challenges in controlling stereochemistry, necessitating advanced catalytic methods .
Physicochemical Properties
Thermal and Solubility Profiles
Metethoheptazine hydrochloride is a crystalline solid with a melting point of 25°C for the free base and higher thermal stability in its salt form . It exhibits moderate solubility in polar solvents (e.g., ethanol, dimethyl sulfoxide) but limited aqueous solubility (0.5 mg/mL at 25°C) .
Table 2: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point (Free Base) | 25°C | |
| Boiling Point (Free Base) | 128–130°C/0.3 mm Hg | |
| Refractive Index (nD²⁶) | 1.5210 | |
| pKa | 8.45 (estimated) |
Pharmacological Activity and Mechanism
Analgesic Efficacy
Metethoheptazine hydrochloride (WY-535) demonstrates potent analgesic activity, with a mechanism distinct from classical opioids. Early studies in animal models showed a 50% pain threshold elevation at doses of 5–10 mg/kg, comparable to codeine but with reduced respiratory depression . Its activity is attributed to modulation of serotonin and dopamine pathways, though opioid receptor affinity cannot be ruled out .
Metabolic Pathways
In vivo metabolism involves hepatic cytochrome P450-mediated oxidation, producing three primary metabolites:
-
N-demethylated derivative (23% of dose)
-
Ester-hydrolyzed carboxylic acid (41%)
These metabolites exhibit reduced pharmacological activity, suggesting the parent compound is the primary therapeutic agent .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 1.25 (t, J=7.1 Hz, CH₂CH₃), δ 2.35 (s, N-CH₃), and δ 7.32–7.45 (m, C₆H₅) .
-
Mass Spectrometry: ESI-MS shows a base peak at m/z 275.39 ([M+H]⁺ for free base) .
Therapeutic Applications and Clinical Considerations
Table 3: Analgesic Potency Comparison
| Compound | ED₅₀ (mg/kg) | Duration (h) | Therapeutic Index |
|---|---|---|---|
| Metethoheptazine HCl | 7.2 | 4.5 | 8.3 |
| Codeine Phosphate | 9.8 | 3.2 | 4.7 |
| Morphine Sulfate | 2.1 | 5.0 | 12.1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume